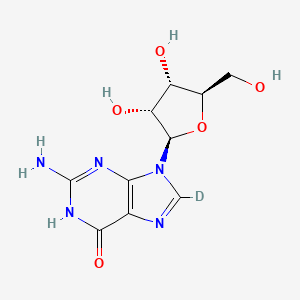
Guanosine-8-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine-8-d is a deuterated form of guanosine, a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . Guanosine is known for its neuroprotective properties and plays a crucial role in various biochemical processes such as nucleic acid synthesis, signal transduction, and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: Guanosine-8-d can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common approach involves the de novo synthesis of guanosine, which includes multiple steps starting from 5′-phosphoribosyl pyrophosphate (PRPP) and other precursors like bicarbonate, glycine, aspartate, glutamine, and ribose-5′-phosphate . Another method involves the use of aqueous strategies that avoid the use of protecting groups and chromatography for the preparation of 5′-substituted guanosine derivatives .
Industrial Production Methods: Microbial fermentation is the primary industrial method for producing guanosine. This method involves the use of engineered strains of Escherichia coli, which are optimized through combinatorial metabolic engineering to enhance guanosine production . This approach is preferred due to its cost-effectiveness and scalability.
化学反応の分析
Types of Reactions: Guanosine-8-d undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the site-selective alkylation at the C8-position of guanines in guanosine through a photo-mediated Minisci reaction . This reaction is highly efficient and features excellent chemoselectivity without the need for pre-protection.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include alkyl radicals, boronic acid catechol ester derivatives, and catechol . The reactions are typically carried out under photo-mediated conditions to enhance the formation of alkyl radicals and improve yields.
Major Products Formed:
科学的研究の応用
Guanosine-8-d has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a raw material for food additives and pharmaceutical products . In biological research, this compound is known for its neuroprotective effects and is used in studies related to neurodegenerative diseases, brain tumors, and other central nervous system disorders . Additionally, this compound is used in the synthesis of antiviral and anti-HIV drugs, such as acyclovir and abacavir .
作用機序
The mechanism of action of guanosine-8-d involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating adenosine transmission through interactions with adenosine receptors, transporters, and purinergic metabolism . It also influences intracellular signaling pathways related to cyclic AMP (cAMP) levels, glutamate uptake, and mitochondrial function . These interactions contribute to its neuroprotective, anti-inflammatory, and antioxidant properties.
類似化合物との比較
Guanosine-8-d is unique compared to other similar compounds due to its deuterated nature, which enhances its stability and bioavailability. Similar compounds include guanosine, deoxyguanosine, and various guanosine derivatives such as guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) . These compounds share similar biochemical roles but differ in their specific applications and properties.
特性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
284.25 g/mol |
IUPAC名 |
2-amino-8-deuterio-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i2D |
InChIキー |
NYHBQMYGNKIUIF-VNDOXCJZSA-N |
異性体SMILES |
[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




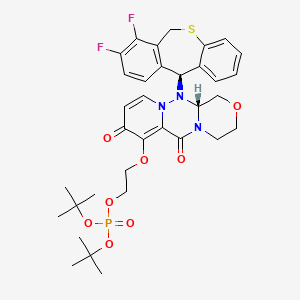
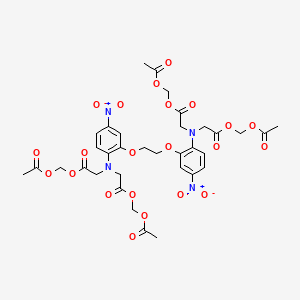

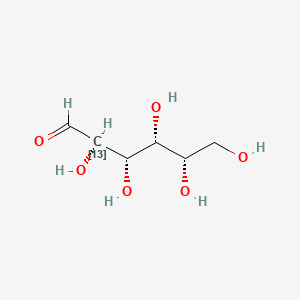

![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
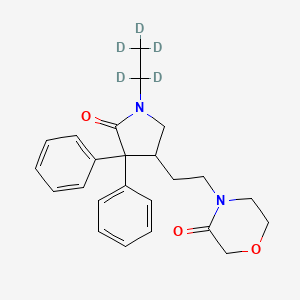
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
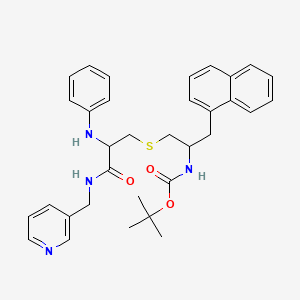
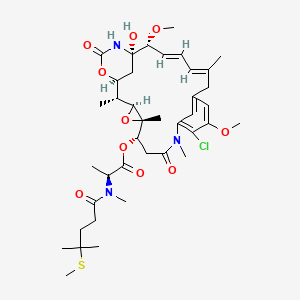

![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)
